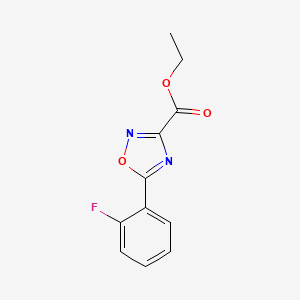

Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with an ethyl carboxylate ester. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing aromatic system known for its metabolic stability and versatility in medicinal chemistry.

Properties

IUPAC Name |

ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQOKOGQUZVKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159003 | |

| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385696-44-5 | |

| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-fluorophenyl)hydrazinecarboxylate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate has been studied for its potential therapeutic properties. The oxadiazole moiety is known for its biological activity, making this compound a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. This compound has shown promise in preliminary studies against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Some studies suggest that compounds containing the oxadiazole ring may possess anti-inflammatory properties. This could make this compound a candidate for further investigation in treating inflammatory diseases .

Materials Science

The unique electronic properties of oxadiazoles make them suitable for applications in materials science.

- Organic Light Emitting Diodes (OLEDs) : Compounds like this compound are being explored for their use in OLEDs due to their ability to emit light efficiently when subjected to an electric current. The incorporation of fluorine enhances the electronic characteristics of the material .

- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific electronic properties. Its integration into polymer matrices may lead to materials with enhanced conductivity and stability .

Agricultural Chemistry

In agricultural chemistry, this compound may serve as a precursor for developing agrochemicals.

- Pesticide Development : The compound's structural characteristics suggest potential activity against pests and pathogens affecting crops. Research into its efficacy as a pesticide or fungicide could lead to more sustainable agricultural practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. Additionally, it can interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 1,2,4-Oxadiazole-3-Carboxylate Derivatives

Substituent Effects :

- Electron-Withdrawing Groups (e.g., 2-fluorophenyl): Enhance the electrophilicity of the oxadiazole ring, improving stability and influencing binding interactions in biological systems.

- Heterocyclic Substituents (e.g., 2-thienyl): Introduce sulfur atoms, affecting solubility and intermolecular interactions .

Physical and Chemical Properties

- Lipophilicity : The 2-fluorophenyl group increases lipophilicity (logP ~2.5 estimated) compared to polar substituents like methoxy or carboxylate.

- Solubility : Thienyl and tert-butyl derivatives show reduced aqueous solubility compared to fluorophenyl analogs, which may benefit from fluorine’s polarity .

- Thermal Stability : Oxadiazoles with electron-withdrawing groups (e.g., fluorine) exhibit higher thermal stability due to resonance effects .

Biological Activity

Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHFNO

- Molecular Weight : 236.20 g/mol

- CAS Number : 151098-20-3

The compound features an oxadiazole ring which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl group enhances its lipophilicity and potentially its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. This compound has shown promising results in in vitro assays against:

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

- PANC-1 (Pancreatic Cancer)

Case Study: Cytotoxicity Assessment

In a study conducted by researchers, the compound was evaluated for its cytotoxic effects using the MTT assay. The results indicated that:

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.34 |

| PANC-1 | 18.45 |

These values suggest that this compound exhibits comparable activity to established chemotherapeutic agents such as doxorubicin and tamoxifen.

The mechanism underlying the anticancer activity involves induction of apoptosis through activation of the p53 pathway. Western blot analysis revealed increased expression levels of p53 and caspase-3 cleavage in treated cells, indicating a programmed cell death pathway activation.

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity. A study focusing on the antibacterial effects of oxadiazole derivatives highlighted their effectiveness against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

The antibacterial activity was assessed using the disk diffusion method against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Bacillus subtilis | 18 |

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring and phenyl group can significantly influence their potency and selectivity.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and cellular uptake.

- Alkyl Chain Length : Variations in alkyl chain length at the carboxylate position affect solubility and bioavailability.

- Aromatic Substituents : Different substituents on the phenyl ring can modulate interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction efficiency be improved?

Methodological Answer: A common approach involves cyclocondensation of fluorophenyl-substituted precursors with ethyl esters. For example, a similar oxadiazole derivative was synthesized by reacting 2-ethoxybenzoyl chloride with a hydroxylamine intermediate under reflux conditions (110°C, 16 hours), followed by purification via combiflash chromatography (10% EtOAc/hexane) . To improve efficiency:

- Optimize stoichiometry of reactants to reduce side products.

- Use microwave-assisted synthesis to shorten reaction times.

- Monitor reaction progress with TLC or LC-MS to minimize over-reaction.

Yield optimization may require adjusting temperature gradients or solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and purity. Fluorine chemical shifts (~-110 to -125 ppm) help verify the 2-fluorophenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight (e.g., observed [M+H] peaks). For example, a related compound showed [M+H] at m/z 235.1 .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement. Anisotropic displacement parameters must be carefully modeled to avoid overinterpretation of thermal motion .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the molecular structure using software like SHELX?

Methodological Answer:

- Twinning and Disorder : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply TWIN/BASF commands to model twin domains .

- Anisotropic Refinement : Validate displacement parameters with the ADP analysis tool in WinGX. Exclude atoms with unreasonable U values (>0.1 Ų) and re-refine .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or voids .

Q. What strategies mitigate hazards during handling, based on its physicochemical properties?

Methodological Answer:

- Hazard Mitigation :

- Skin/Eye Exposure : Wear nitrile gloves and goggles. In case of contact, rinse with water for 15+ minutes (per OSHA HCS guidelines) .

- Inhalation Risks : Use fume hoods with >100 fpm airflow. Monitor respiratory irritation symptoms (H335) and evacuate if necessary .

- Waste Disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze ester groups.

Q. How do structural modifications at the oxadiazole ring affect bioactivity, supported by SAR studies?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability by reducing oxidative degradation. Compare with methyl or chloro analogs (e.g., Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) .

- Positional Isomerism : Test 3- vs. 5-substituted oxadiazoles for target binding affinity. Fluorine at the 2-position on phenyl may improve lipophilicity (logP) .

- Assay Design : Use enzyme inhibition assays (e.g., chikungunya virus protease) to quantify IC shifts with structural variants .

Q. What computational methods predict reactivity or interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., viral proteases). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic contacts with the fluorophenyl group.

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization. B3LYP/6-31G(d) is sufficient for predicting regioselectivity in substitution reactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.